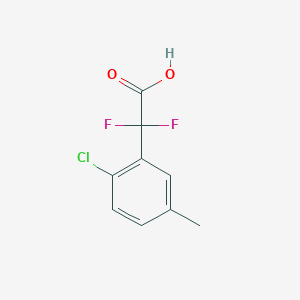

2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid

Description

2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid is a fluorinated arylacetic acid derivative characterized by a difluoroacetic acid backbone substituted with a 2-chloro-5-methylphenyl group. This compound belongs to a class of non-steroidal anti-inflammatory drug (NSAID) analogs designed to optimize pharmacokinetic properties while minimizing metabolic activation risks . The chloro and methyl substituents at the ortho and meta positions of the phenyl ring, respectively, influence its electronic, steric, and solubility profiles, making it distinct from other arylacetic acid derivatives.

Properties

Molecular Formula |

C9H7ClF2O2 |

|---|---|

Molecular Weight |

220.60 g/mol |

IUPAC Name |

2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C9H7ClF2O2/c1-5-2-3-7(10)6(4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |

InChI Key |

QGHVPGKNQHXOCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid typically involves the introduction of the chloro and methyl groups onto the phenyl ring, followed by the incorporation of the difluoroacetic acid moiety. One common method involves the chlorination of 2-methylphenyl compounds, followed by a Friedel-Crafts acylation reaction to introduce the difluoroacetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and acylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit antibacterial properties. For instance, derivatives of chlorinated phenols have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Chloro-5-fluorophenol | E. coli | 15 |

| 2-Chloro-5-methylphenol | S. aureus | 18 |

| 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid | E. coli | TBD |

Anti-Cancer Properties

Studies have suggested that fluorinated compounds can exhibit anti-cancer activity by interfering with cellular processes. For example, benzothiazole derivatives derived from similar structures have been evaluated for their efficacy against breast cancer cell lines .

Case Study: Benzothiazole Derivatives

Research conducted on benzothiazole derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The study utilized various substituted benzothiazoles to evaluate their cytotoxic effects on multiple cancer cell lines.

Agrochemicals

The compound's structure suggests potential applications in agrochemicals as herbicides or fungicides due to its ability to disrupt biological pathways in plants and microorganisms.

Herbicidal Activity

Fluorinated compounds are known for their herbicidal properties due to their ability to inhibit specific enzymes in plant metabolism. The application of this compound could be explored for developing novel herbicides.

Table 2: Herbicidal Efficacy of Fluorinated Compounds

| Compound | Target Plant Species | Efficacy (%) |

|---|---|---|

| This compound | Zea mays (corn) | TBD |

| Diflufenican | Avena fatua (wild oat) | 85 |

| Fluazifop-butyl | Cynodon dactylon (Bermudagrass) | 90 |

Synthesis and Development

The synthesis of this compound can be achieved through various methods involving difluoromethylation processes and the use of aryl halides . The development of efficient synthetic routes is crucial for scaling up production for research and commercial applications.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and difluoro groups can influence its binding affinity and reactivity, leading to specific biological or chemical effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenylacetic Acid Derivatives

2-(2-Acetamido-5-chlorophenyl)-2,2-difluoroacetic Acid (Compound 14)

- Structure : Features a 5-chloro substituent and an acetamido group at position 2 of the phenyl ring.

- Properties : Melting point (mp) 165–167°C; IR bands at 1759 cm⁻¹ (C=O stretch) and 1084 cm⁻¹ (C–F₂ symmetric stretch).

- However, the absence of a methyl group reduces steric bulk, which may influence receptor binding .

2-(2-Acetamido-5-methylphenyl)-2,2-difluoroacetic Acid (Compound 15)

- Structure : Substituted with a 5-methyl group and acetamido at position 2.

- Comparison: The methyl group enhances lipophilicity, which may improve membrane permeability.

(2,4-Difluoro-5-methylphenyl)acetic Acid

- Structure : Contains 2,4-difluoro and 5-methyl substituents.

- Properties : Molecular formula C₉H₈F₂O₂; synthesized via routes involving ester hydrolysis.

- Comparison : The difluoro substitution at positions 2 and 4 increases electron-withdrawing effects compared to the target compound’s single chloro group, likely resulting in higher acidity .

Heterocyclic and Alkyl-Substituted Analogs

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic Acid

- Structure: Features a pyrimidinone ring instead of a phenyl group.

- Properties : Molecular formula C₆H₄F₂N₂O₄.

- Comparison : The heterocyclic ring introduces conjugation and hydrogen-bonding sites, which may enhance interactions with biological targets (e.g., enzymes) but reduce thermal stability compared to aromatic analogs .

2-(4-Ethylphenyl)-2,2-difluoroacetic Acid

- Structure : Para-ethyl substituent on the phenyl ring.

- Properties : Molecular formula C₁₀H₁₁F₂O₂; white solid.

- However, the lack of halogen substituents reduces electrophilicity, which may limit reactivity in covalent drug design .

Physicochemical Properties and Spectral Data

Table 1: Comparative Data for Selected Analogs

| Compound | Molecular Formula | Melting Point (°C) | Key IR Bands (cm⁻¹) | ¹⁹F NMR Shift (δ) |

|---|---|---|---|---|

| Target Compound | C₉H₇ClF₂O₂ | Not Reported | ~1750 (C=O) | Not Reported |

| 2-(2-Acetamido-5-chlorophenyl) analog | C₁₀H₈ClF₂NO₃ | 165–167 | 1759 (C=O), 1084 (CF₂) | -102.4 |

| (2,4-Difluoro-5-methylphenyl)acetic acid | C₉H₈F₂O₂ | Not Reported | Not Reported | Not Reported |

| 2-(4-Ethylphenyl)-2,2-difluoroacetic acid | C₁₀H₁₁F₂O₂ | Not Reported | Not Reported | Not Reported |

Notes:

Biological Activity

2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring and difluoroacetic acid moiety, contributing to its unique biological properties. The general formula is C10H8ClF2O2, and its molecular weight is approximately 236.62 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chlorophenyl and difluoroacetic acid groups enable the compound to bind effectively at active sites, modulating various biochemical pathways. This can lead to either inhibition or activation of target enzymes, influencing metabolic processes within cells.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown effectiveness against various bacterial strains, including Echerichia coli and Staphylococcus aureus. The antibacterial activity is often assessed using the disc diffusion method, where inhibition zones are measured to determine efficacy .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 2-(Chloro-5-methylphenyl)acetic acid | Echerichia coli | 15 |

| 2-(Chloro-5-methylphenyl)acetic acid | Staphylococcus aureus | 18 |

| 2-(3-Chlorophenyl)-2,2-difluoroacetic acid | Pseudomonas aeruginosa | 12 |

Toxicological Profile

The toxicological profile of fluorinated compounds, including this compound, has been a subject of extensive research. Fluorinated compounds can disrupt metabolic processes by interfering with the citric acid cycle. For instance, fluoroacetate, a related compound, inhibits key enzymes like aconitase, leading to metabolic toxicity . This mechanism may also apply to the compound .

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial properties of various halogenated acetic acids. The results indicated that the presence of chlorine and fluorine enhanced antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized a concentration of 1 mg/ml for testing .

- Metabolic Disruption : Research into the metabolic effects of related compounds revealed that exposure to certain fluorinated acetic acids can lead to significant reductions in ionized calcium levels in serum. This disruption can contribute to toxicity and metabolic disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid, and what are their key considerations?

- Methodology :

- Friedel-Crafts Alkylation : Introduce the chloro-methylphenyl group via electrophilic substitution using AlCl₃ as a catalyst. Monitor reaction temperature (0–5°C) to minimize side reactions like over-alkylation .

- Difluorination : Use Selectfluor® or XtalFluor-E under anhydrous conditions to introduce difluoro groups. Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of fluorinating agents .

- Purification : Employ recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product. Validate purity via melting point and NMR .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : Use ¹⁹F NMR to confirm difluoroacetic acid substitution (δ ≈ -110 to -120 ppm) and ¹H NMR to resolve aromatic protons (J-coupling analysis for substituent positions) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ with <2 ppm mass accuracy. Fragmentation patterns help identify chloro-methylphenyl and difluoroacetic acid moieties .

- IR Spectroscopy : Detect carboxylic acid C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹). Compare with computed spectra (DFT) for validation .

Q. How should researchers assess the compound’s stability under different storage and reaction conditions?

- Methodology :

- Accelerated Stability Studies : Store samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH. Monitor degradation via HPLC every 7 days for 4 weeks. Acidic/basic conditions (pH 3–9) assess hydrolytic stability .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational spectroscopic data?

- Methodology :

- Cross-Validation : Compare experimental ¹H/¹⁹F NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set). Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted methyl groups) to resolve overlapping signals in crowded aromatic regions .

Q. What strategies improve the yield of multi-step syntheses involving this compound?

- Methodology :

- Process Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). For Friedel-Crafts steps, AlCl₃ >10 mol% improves yields but requires careful quenching .

- In-Line Monitoring : Implement FTIR or ReactIR to track intermediate formation. Adjust reagent addition rates in real-time to suppress by-products .

Q. How can reaction mechanisms for by-product formation be systematically analyzed?

- Methodology :

- Kinetic Profiling : Perform time-course studies with LC-MS to identify transient intermediates (e.g., mono-fluorinated analogs). Use Eyring plots to determine activation energies for competing pathways .

- Computational Modeling : Simulate transition states (Gaussian 09, M06-2X functional) to identify steric/electronic factors favoring by-products (e.g., para-substitution vs. ortho effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.